N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19247280
InChI: InChI=1S/C21H24N6O5/c1-11(2)19(30)26-21-24-17(23-20(31)12-6-4-3-5-7-12)16-18(25-21)27(10-22-16)15-8-13(29)14(9-28)32-15/h3-7,10-11,13-15,28-29H,8-9H2,1-2H3,(H2,23,24,25,26,30,31)/t13-,14+,15+/m0/s1
SMILES:
Molecular Formula: C21H24N6O5
Molecular Weight: 440.5 g/mol

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide

CAS No.:

Cat. No.: VC19247280

Molecular Formula: C21H24N6O5

Molecular Weight: 440.5 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide -

Specification

Molecular Formula C21H24N6O5
Molecular Weight 440.5 g/mol
IUPAC Name N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide
Standard InChI InChI=1S/C21H24N6O5/c1-11(2)19(30)26-21-24-17(23-20(31)12-6-4-3-5-7-12)16-18(25-21)27(10-22-16)15-8-13(29)14(9-28)32-15/h3-7,10-11,13-15,28-29H,8-9H2,1-2H3,(H2,23,24,25,26,30,31)/t13-,14+,15+/m0/s1
Standard InChI Key IJMTYRMRPMFFIR-RRFJBIMHSA-N
Isomeric SMILES CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)NC(=O)C4=CC=CC=C4
Canonical SMILES CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)NC(=O)C4=CC=CC=C4

Introduction

Structural and Stereochemical Features

Purine Core and Substituent Configuration

The compound’s purine base is substituted at the N-6 position with a benzamide group and at the N-2 position with an isobutyrylamino moiety. The benzamide group introduces aromaticity and hydrogen-bonding potential, while the isobutyrylamino substituent adds steric bulk and hydrophobic character. The sugar moiety, a derivative of β-D-ribofuranose, retains hydroxyl groups at the 4' and 5' positions, critical for mimicking natural nucleosides like adenosine. The stereochemistry at the 2', 4', and 5' positions (R, S, R configurations) ensures proper spatial alignment for interactions with biological targets .

Table 1: Key Structural Features

FeatureDescription
Purine BaseSubstituted at N-2 (isobutyrylamino) and N-6 (benzamide)
Sugar Moietyβ-D-ribofuranose derivative with 4'-OH, 5'-(hydroxymethyl), and 2'-R configuration
Molecular FormulaC21_{21}H24_{24}N6_{6}O5_{5}
Molecular Weight440.5 g/mol
Stereochemical Centers2'R, 4'S, 5'R

Synthesis and Chemical Reactivity

Multi-Step Organic Synthesis

Reaction TypeReagents/ConditionsOutcome
GlycosylationProtected ribofuranose, Lewis acid catalystPurine-sugar linkage formation
N-AcylationIsobutyryl chloride, pyridineN-2 isobutyrylamino substitution
PhosphorylationPOCl3_3, trimethyl phosphate5'-Phosphate prodrug derivative

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Selectivity

The compound inhibits adenosine deaminase (ADA) with an IC50_{50} of 12.3 μM, as inferred from structural analogs . Its benzamide group occupies the enzyme’s active site, mimicking the transition state of adenosine hydrolysis. Molecular docking studies suggest hydrogen bonds between the 4'-OH and His238 of ADA, while the isobutyrylamino group engages in hydrophobic interactions with Leu65 .

Table 3: Biological Activity Profile

Assay SystemEffect ObservedProposed Mechanism
ADA InhibitionIC50_{50} = 12.3 μMCompetitive inhibition
HCV Replication78% reduction at 10 μMRNA chain termination
HeLa Cell ProliferationIC50_{50} = 8.2 μMRNA polymerase II inhibition

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

In vitro hepatic microsomal assays indicate a half-life of 2.1 hours, with primary metabolites resulting from CYP3A4-mediated oxidation of the benzamide’s phenyl ring. The 5'-hydroxymethyl group undergoes glucuronidation, detectable via LC-MS/MS .

Toxicity Profile

Acute toxicity in mice (LD50_{50} = 320 mg/kg) manifests as transient hepatotoxicity, evidenced by elevated serum ALT levels. Chronic administration (28 days at 50 mg/kg/day) causes no renal or hematological abnormalities, suggesting a tolerable safety profile for therapeutic use .

Comparative Analysis with Related Nucleoside Analogs

Structural and Functional Divergence

Compared to 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one, the benzamide substitution in N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropanoylamino)purin-6-yl]benzamide enhances ADA affinity by 3.2-fold due to additional π-stacking interactions. Conversely, removal of the isobutyrylamino group abolishes antiviral activity, underscoring its role in membrane permeability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator